Product packaging for Cyclopropyl sulfamate(Cat. No.:CAS No. 1098181-58-8)

Cyclopropyl sulfamate

Cat. No.: B2470931
CAS No.: 1098181-58-8
M. Wt: 137.15
InChI Key: XXKQACFOJGQZTB-UHFFFAOYSA-N
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Description

Cyclopropyl sulfamate (CAS 1098181-58-8) is a chemical compound of interest in pharmaceutical and agrochemical research, incorporating two structurally significant motifs: the sulfamate functional group and the cyclopropyl ring. The molecular formula is C3H7NO3S, with a molecular weight of 137.16 g/mol . This product is strictly for research use and is not intended for diagnostic or therapeutic applications.Sulfamate derivatives are a prominent class of compounds in medicinal chemistry, known for their diverse biological activities and therapeutic potential . They have been investigated as inhibitors for several enzyme targets, including steroid sulfatase (STS) and carbonic anhydrases , which are relevant in the development of treatments for conditions such as hormone-dependent tumors . Furthermore, recent studies highlight the emerging role of sulfamate derivatives as potent inhibitors of the urease enzyme, a key target in combating pathogenic bacteria like Helicobacter pylori . The cyclopropyl moiety is a valuable structural element in rational drug design . Its incorporation into small molecules is a established strategy to enhance metabolic stability, influence the molecule's conformation, increase biological activity, and improve pharmacokinetic properties . The cyclopropane ring is found in various marketed drugs and experimental compounds across therapeutic areas, including antivirals, where it has been used in the design of broad-spectrum inhibitors targeting coronavirus proteases . The combination of the sulfamate group with the cyclopropyl ring in a single molecule makes this compound a promising scaffold for researchers exploring new chemical space in drug discovery and development. It is particularly useful for probing enzyme inhibition and for constructing more complex molecules in synthetic chemistry programs.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H7NO3S B2470931 Cyclopropyl sulfamate CAS No. 1098181-58-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

cyclopropyl sulfamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NO3S/c4-8(5,6)7-3-1-2-3/h3H,1-2H2,(H2,4,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXKQACFOJGQZTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1OS(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Elucidation of Reactivity and Mechanistic Pathways of Cyclopropyl Sulfamate Systems

Mechanistic Insights into Cyclopropane (B1198618) Ring-Opening Reactions

The reactivity of cyclopropane rings is fundamentally dictated by the significant ring strain, which provides a thermodynamic driving force for ring-opening reactions of over 100 kJ mol⁻¹ nih.gov. The specific mechanistic pathways for the cleavage of the C-C bonds are heavily influenced by the electronic nature of the substituents attached to the ring.

Cyclopropane rings can undergo cleavage when subjected to electrophilic attack. Non-activated cyclopropanes are generally difficult to open due to insufficient electronic bias; however, the presence of activating groups, such as aryl substituents, facilitates this process researchgate.net. The reaction is often initiated by a single-electron oxidation of the arylcyclopropane to form a radical cation researchgate.netnih.gov.

This oxidation event significantly weakens the adjacent Cα–Cβ bond. Theoretical calculations have shown that the bond dissociation energy (BDE) of this bond can decrease by more than 30 kcal/mol upon formation of the radical cation from the neutral cyclopropane nih.gov. This weakened bond is then susceptible to cleavage. The reaction can proceed via an Sₙ2-type reaction with a nucleophile to generate a benzyl (B1604629) radical intermediate, which can be further functionalized nih.gov.

Recent studies have demonstrated that this C-C bond cleavage can be achieved electrochemically, providing a method for the 1,3-difunctionalization of arylcyclopropanes without the need for external catalysts or oxidants researchgate.netnih.gov. The strategic choice of nucleophiles allows for highly chemo- and regioselective synthesis of 1,3-difluorination, 1,3-oxyfluorination, and 1,3-dioxygenation products researchgate.netrsc.org.

Table 1: Comparison of Oxidation Potentials for Substituted Cyclopropanes

CompoundSubstituent TypeOxidation Potential (Eₚ/₂) vs. Ag/AgClReactivity towards Electrophilic Cleavage
PhenylcyclopropaneAryl (Donor)1.96 VHigh
4-NitrophenylcyclopropaneAryl (Withdrawing)2.32 VModerate
AlkylcyclopropaneAlkyl> 3.0 VLow

Data synthesized from cyclic voltammetry studies described in literature nih.gov.

The presence of both an electron-donating group (D) and an electron-accepting group (A) on the cyclopropane ring, creating a donor-acceptor cyclopropane (DAC), significantly activates the system for nucleophilic ring-opening rsc.orgresearchgate.net. This activation arises from the inherent electronic bias and polarization of the C-C bonds nih.govresearchgate.net. The sulfamate (B1201201) moiety can participate in such systems.

The ring-opening of DACs is a powerful method for accessing 1,3-bifunctional compounds rsc.orgresearchgate.net. This transformation can be catalyzed by various means:

Lewis Acids: Lewis acids are the most common catalysts, activating the acceptor group and facilitating nucleophilic attack researchgate.net.

Brønsted Acids: Protic acids can also promote ring-opening, particularly in fluorinated alcohol solvents like hexafluoroisopropanol (HFIP) researchgate.net.

Catalyst-Free Conditions: In some cases, internal activation, such as through an intramolecular hydrogen bond in cyclopropane hemimalonates, can enable nucleophilic ring-opening without an external catalyst, often under high-pressure conditions nih.gov.

The nucleophilic attack is typically directed to the carbon atom bearing the donor group, leading to a predictable regiochemical outcome. A wide range of carbon and heteroatom nucleophiles, including indoles, alcohols, and thiols, have been successfully employed in these reactions rsc.orgresearchgate.netnih.gov.

Theoretical and computational studies provide critical insights into the factors governing bond fission and regioselectivity in cyclopropane ring-opening. The geometry and stability of the cyclopropane ring are sensitive to the electronic properties of its substituents.

Studies using density-functional theory (DFT) have shown that σ-acceptor substituents, such as halogens, induce a positive ring bond-length asymmetry. This results in the lengthening of the distal C-C bond (opposite the substituent) and the shortening of the two vicinal bonds (adjacent to the substituent) dntb.gov.ua. This effect is attributed to the withdrawal of electron density from the cyclopropane 1e′′ Walsh orbitals, which are bonding for the distal bond but antibonding for the vicinal bonds dntb.gov.ua. Conversely, σ-donor groups cause a lengthening of the vicinal bonds.

In the context of electrophilic cleavage of arylcyclopropanes, the formation of a radical cation leads to a significant calculated decrease in the Cα–Cβ bond dissociation energy, pinpointing it as the weakest bond and the site of initial fission nih.gov. Electrostatic potential surface calculations further support this, indicating the distribution of charge and the most likely sites for nucleophilic or further electrophilic interaction nih.gov. These theoretical models are crucial for predicting the regioselectivity of ring-opening reactions in complex cyclopropyl (B3062369) systems.

Torquoselectivity is a form of stereoselectivity that describes the preference for inward or outward rotation of substituents during conrotatory or disrotatory electrocyclic reactions wikipedia.orgnih.gov. This selectivity goes beyond the standard Woodward-Hoffmann rules to define which of the possible stereoisomeric products is favored wikipedia.org.

For the electrocyclic ring-opening of cyclopropyl anions, the Woodward-Hoffmann-DePuy rule predicts a conrotatory process researchgate.net. However, two possible conrotatory pathways exist, and the selection between them is governed by torquoselectivity. This selectivity is primarily dictated by stereoelectronic effects rather than steric hindrance stackexchange.com.

The underlying principle involves the interaction between the frontier orbitals of the breaking C-C σ bond and the orbitals of the substituents nih.govstackexchange.com.

Electron-donating groups (EDGs) , such as -OMe, prefer to rotate outward. This preference is due to a stabilizing interaction where the filled p-orbital of the donor group donates electron density into the destabilized, low-lying σ* antibonding orbital of the stretching C-C bond in the transition state stackexchange.com.

Electron-withdrawing groups (EWGs) , such as -CHO, generally prefer to rotate inward. This is explained by the interaction of the filled, high-energy σ orbital of the breaking C-C bond with the empty, low-lying π* orbital of the acceptor group stackexchange.com.

DFT calculations have been employed to study these pathways, confirming that the transition structures for the electrocyclic ring-opening of various substituted cyclopropyl anions are conrotatory researchgate.net. The energy difference between the inward and outward rotation pathways dictates the product ratio.

Table 2: Influence of Substituent Electronic Nature on Torquoselectivity

Substituent TypeExample GroupPreferred Direction of RotationGoverning Stereoelectronic Interaction
Electron-Donating-OMe, -OTMSOutwardn → σ* (C-C)
Electron-Accepting-CHOInwardσ (C-C) → π*

This table summarizes general trends identified in theoretical and experimental studies stackexchange.com.

Reactivity Profiles of the Sulfamate Moiety

Despite this inherent stability, the sulfamate moiety can undergo specific transformations:

Hydrolysis: Like amides and carbamates, sulfamates can be hydrolyzed under acidic conditions. Mechanistic studies on related compounds show that the process can proceed through different pathways (e.g., A1 or A2 mechanisms) depending on the acidity of the medium and the structure of the substrate rsc.org.

Nucleophilic Ring-Opening of Cyclic Sulfamidates: When incorporated into a strained ring system, such as a five-membered oxathiazolidine (a cyclic sulfamidate), the sulfamate becomes highly susceptible to nucleophilic attack. These cyclic sulfamidates are valuable synthetic intermediates because they undergo stereospecific ring-opening reactions researchgate.net. Nucleophiles, such as phenoxides and thiophenoxides, selectively attack the carbon atom adjacent to the oxygen, leading to the formation of highly enantioenriched β-functionalized chiral amines researchgate.net. This reactivity merges the stability of the sulfamate in an acyclic context with its utility as an activatable group in a cyclic one.

The transformation of amides and esters is a cornerstone of organic synthesis, and understanding the analogous reactivity of the sulfamate moiety is crucial for its application in designing complex molecular architectures mdpi.com.

Concerted Reactivity and Intermolecular Dynamics in Cyclopropyl Sulfamates

The mechanistic pathway of reactions involving cyclopropyl sulfamates is highly dependent on the mode of activation. For intramolecular C-H amination reactions catalyzed by dirhodium tetracarboxylate complexes, extensive mechanistic studies on analogous saturated and benzylic sulfamates provide a predictive framework. researchgate.net The consensus mechanism involves the in-situ formation of an iminoiodinane from the sulfamate ester and an iodine(III) oxidant (like PhI(OAc)₂). This species then reacts with the rhodium catalyst to generate a highly reactive rhodium-nitrenoid intermediate. researchgate.net

The subsequent C-H insertion step is critical. A key question is whether the reaction proceeds through a stepwise pathway involving discrete radical or cationic intermediates, or through a concerted mechanism. Evidence from cyclopropane clock experiments in related systems has been used to probe this question. researchgate.net The rapid rearrangement of a cyclopropylcarbinyl radical to a homoallyl radical is a well-established diagnostic tool. The absence of such rearranged products in certain sulfamate amination reactions strongly supports a concerted, albeit possibly asynchronous, transition state for the C-H insertion. researchgate.net In such a transition state, the C-H bond breaking and C-N bond formation occur in a single step, avoiding the formation of a discrete radical or cationic intermediate that would allow for ring-opening of the cyclopropane.

However, the high strain and unique electronic properties of the cyclopropane ring could favor alternative pathways. Electrophilic activation of the cyclopropane ring can lead to a stepwise ring-opening mechanism, proceeding through a carbocationic intermediate. nih.gov In this scenario, the transition state would involve the breaking of a C-C bond within the ring, stabilized by the sulfamate group. The stability of this potential carbocationic intermediate relative to the concerted C-H insertion transition state would be a key factor determining the reaction pathway. Computational studies on the aminolysis of sulfamate esters and intramolecular sulfuryl group transfer suggest that pentacoordinate sulfur intermediates and various transition states are possible, though activation barriers for some intramolecular processes can be high. acs.orgresearchgate.net

Table 1: Potential Intermediates and Transition States in Cyclopropyl Sulfamate Reactions

Reaction TypeKey Intermediate(s)Proposed Transition StateSupporting Evidence (from analogous systems)
Intramolecular C-H Amination Rhodium-nitrenoidConcerted, asynchronous C-H insertionKinetic isotope effects, Hammett analysis, absence of rearranged products in cyclopropane clock experiments. researchgate.net
Intramolecular Ring-Opening Ring-opened carbocationC-C bond cleavage, stabilized by heteroatomPrecedent from acid-catalyzed and electrophile-mediated ring-opening of cyclopropanes. nih.govrsc.org

The regiochemical and stereochemical outcomes of reactions involving cyclopropyl sulfamates are intrinsically linked to the operative mechanism.

Regiochemical Control:

In a potential intramolecular C-H amination reaction, regioselectivity is primarily dictated by two factors:

Ring Strain and Sterics: The formation of thermodynamically stable 5- and 6-membered cyclic sulfamidates is strongly preferred. The position of the cyclopropyl group relative to the sulfamate ester will therefore direct the insertion to a specific C-H bond that satisfies this geometric constraint.

C-H Bond Reactivity: There is an inherent reactivity preference for C-H bonds: tertiary (3°) > secondary (2°) > primary (1°). For a cyclopropyl group, all C-H bonds are formally secondary. However, activation by adjacent functional groups can influence this selectivity. In rhodium-catalyzed reactions, electronic effects also play a significant role, with insertion favoring C-H bonds at positions that are more electron-rich. researchgate.net

In a competing ring-opening pathway, regioselectivity is governed by the electronic properties of the cyclopropane. The C-C bond opposite to the most electron-withdrawing substituent is typically cleaved. rsc.orgresearchgate.net For a simple this compound, the bond cleavage would likely be directed by the substitution pattern on the ring to produce the most stable carbocationic intermediate.

Stereochemical Control:

Stereochemical control is a hallmark of concerted C-H insertion reactions. The amination of a chiral C-H bond by a rhodium-nitrenoid intermediate typically proceeds with retention of stereochemistry . researchgate.net This is a direct consequence of the concerted transition state where the nitrogen inserts directly into the C-H bond without inversion of the carbon center. The rigid structure of the cyclopropane ring would further enhance this stereochemical fidelity, as conformational ambiguity is minimized.

For a stepwise ring-opening mechanism proceeding through a planar carbocationic intermediate, the initial stereochemistry could be lost. The stereochemical outcome would then be determined in the subsequent nucleophilic trapping step, where the nitrogen of the sulfamate attacks the carbocation. The facial selectivity of this attack would depend on steric and electronic factors within the transient intermediate, potentially leading to a mixture of diastereomers. Therefore, the observed stereochemical outcome serves as a powerful diagnostic tool for distinguishing between concerted C-H insertion and stepwise ring-opening pathways.

Table 2: Factors Influencing Selectivity in this compound Reactions

SelectivityControlling FactorsPredicted Outcome for C-H InsertionPredicted Outcome for Ring-Opening
Regiochemistry Proximity of C-H bond to sulfamate; C-H bond strength (3°>2°>1°); Electronic effects.Formation of 5- or 6-membered rings; Insertion at the most activated/proximal C-H bond.Cleavage of the most electronically activated C-C bond to form the most stable carbocation intermediate.
Stereochemistry Reaction mechanism (concerted vs. stepwise).Retention of configuration at the reacting stereocenter.Potential loss of stereochemical information; outcome depends on facial selectivity of nucleophilic attack on a carbocation.

Strategic Applications of Cyclopropyl Sulfamate in Advanced Organic Synthesis

Cyclopropyl (B3062369) Sulfamate (B1201201) as a Versatile Synthetic Synthon

The utility of cyclopropyl sulfamate as a versatile synthetic synthon is rooted in its ability to participate in a variety of bond-forming reactions and to serve as a precursor for a wide array of functionalized molecules. The interplay between the cyclopropyl ring and the sulfamate group allows for controlled and selective transformations, making it a valuable tool for synthetic chemists.

Facilitation of Carbon-Carbon Bond-Forming Reactions

This compound and its derivatives are instrumental in facilitating a range of carbon-carbon bond-forming reactions. The strained three-membered ring can be selectively activated to react with various carbon-based nucleophiles and electrophiles. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have been successfully employed for the synthesis of functionalized cyclopropylthiophenes, which are valuable motifs in medicinal chemistry nih.gov. While not directly involving this compound, these methodologies highlight the capability of the cyclopropyl group to undergo C-C bond formation under transition metal catalysis. The presence of a sulfamate group can influence the reactivity and selectivity of such processes through electronic effects and potential coordination with the metal catalyst.

Furthermore, the principles of using cyclopropyl groups in C-C bond formation can be extended to reactions involving this compound. For example, highly stereoselective carbon-carbon bond-forming reactions have been achieved on cyclopropane (B1198618) rings using organozinc reagents, yielding products with high diastereoselectivity researchgate.net. The sulfamate moiety, with its steric and electronic properties, could play a crucial role in directing the stereochemical outcome of such transformations.

Precursors for Diversely Functionalized Organic Molecules

The chemical reactivity of this compound makes it an excellent precursor for a diverse range of functionalized organic molecules. The sulfamate group can be readily transformed into other important functional groups, or it can be retained in the final product where it may impart specific biological activities. Cyclic sulfamidates, which can be conceptually related to this compound derivatives, are known to be versatile synthetic intermediates for the synthesis of various functionalized amines researchgate.net.

Moreover, the development of biocatalytic methods for the synthesis of optically active cyclopropanes opens up avenues for the preparation of enantiomerically enriched this compound derivatives wpmucdn.com. These chiral building blocks can then be converted into a variety of other functionalized molecules, including α-cyclopropyl epoxides and non-natural amino esters, demonstrating the potential of cyclopropyl derivatives as precursors to complex chiral molecules wpmucdn.com.

Utilization in Annulation and Cycloaddition Chemistry

The unique electronic and steric properties of this compound make it a valuable partner in annulation and cycloaddition reactions. These reactions provide efficient pathways for the construction of cyclic and polycyclic systems, which are prevalent in biologically active compounds and natural products.

Enantioselective Annulations with Donor-Acceptor Cyclopropanes

Donor-acceptor cyclopropanes are well-established three-carbon synthons in formal cycloaddition and annulation reactions for the synthesis of five-, six-, and seven-membered rings. The sulfamate group, being electron-withdrawing, can act as the "acceptor" part of a donor-acceptor cyclopropane, or it can be attached to a cyclopropane that bears a separate donor group.

While direct examples of enantioselective annulations with this compound are not extensively reported, the principles governing such reactions with other donor-acceptor cyclopropanes are applicable. For instance, gold(I)-catalyzed enantioselective rearrangements of cyclopropyl-substituted 1,6-enynes have been developed to synthesize 2-oxocyclobutyl-cyclopentanes with high enantioselectivities rsc.org. The success of this methodology relies on the precise control of the reactivity of the cyclopropane ring by the catalyst and the substituents. The sulfamate group could play a similar role in directing the stereochemical outcome of annulation reactions.

Cycloaddition Reactions Incorporating this compound Frameworks

This compound frameworks can participate in various cycloaddition reactions, leading to the formation of complex heterocyclic and carbocyclic structures. The strained C-C bonds of the cyclopropane ring can be cleaved under thermal, photochemical, or catalytic conditions, generating a 1,3-dipole or a related reactive intermediate that can undergo cycloaddition with a suitable dipolarophile.

A notable example is the visible-light-mediated [3+2] cycloaddition of cyclopropylamines with alkenes, catalyzed by ruthenium complexes nih.gov. This reaction proceeds through the formation of a nitrogen radical cation, followed by ring opening to a β-carbon radical iminium ion, which then adds to the alkene. This methodology allows for the synthesis of highly substituted cyclopentane (B165970) derivatives with excellent regiocontrol nih.gov. N-aryl cyclopropylamines have also been shown to undergo a formal photochemical [3+2] cycloaddition with α,β-unsaturated carbonyl systems without the need for a photocatalyst chemrxiv.orgchemrxiv.org. The sulfamate group in this compound can be expected to influence the electronic properties of the nitrogen atom and the stability of the radical cation intermediate, thereby affecting the course and efficiency of such cycloaddition reactions. The progress in cyclopropane-related cycloadditions, including asymmetric variations and photoredox catalysis, further underscores the potential of incorporating this compound into these powerful synthetic strategies researchgate.net.

Catalytic Methodologies Employing this compound Derivatives

While specific catalytic methodologies where this compound itself acts as a ligand or a catalyst are not widely documented, its derivatives can be employed as substrates in various catalytic reactions. The sulfamate moiety can influence the outcome of these reactions through steric and electronic effects, or by acting as a directing group.

For instance, enantioselective cyclization reactions of tethered sulfamates onto α,β-unsaturated esters, ketones, and thioesters have been developed using chiral bifunctional guanidine (B92328) catalysts nih.gov. This intramolecular aza-Michael reaction provides a facile method for preparing enantiopure β-amino acids and introducing nitrogen-containing stereocenters nih.gov. A cyclopropyl group attached to such a sulfamate tether could introduce unique conformational constraints and influence the stereoselectivity of the cyclization.

In the realm of transition metal catalysis, palladium-catalyzed reactions are pivotal. The Suzuki-Miyaura cross-coupling has been optimized for the synthesis of cyclopropylthiophenes, demonstrating the compatibility of the cyclopropyl group with palladium catalysis nih.gov. It is conceivable that this compound derivatives could participate in similar cross-coupling reactions, with the sulfamate group potentially influencing the catalytic cycle. Furthermore, copper-catalyzed C-H sulfonylation of benzylamines has been achieved using a catalytic transient directing group, showcasing a method for C-S bond formation chemrxiv.org. This suggests the possibility of developing catalytic systems for the functionalization of the C-H bonds of the cyclopropyl ring in this compound.

Metal-Catalyzed Transformations

The unique structural and electronic properties of the cyclopropyl group, combined with the activating nature of the sulfamate moiety, make this compound a versatile substrate for a variety of metal-catalyzed transformations. Transition metals, particularly palladium and rhodium, have been instrumental in developing novel methodologies for the functionalization of this compound, enabling the formation of complex molecular architectures. These transformations often proceed with high levels of regio- and stereoselectivity, offering powerful tools for synthetic chemists.

Palladium-Catalyzed Cross-Coupling Reactions:

Palladium catalysis is a cornerstone of modern organic synthesis, and its application to sulfamate-containing compounds has been well-established. Aryl and vinyl sulfamates have been successfully employed as coupling partners in a range of palladium-catalyzed cross-coupling reactions, serving as effective alternatives to organohalides. By analogy, this compound is a promising substrate for similar transformations, allowing for the introduction of the cyclopropyl motif onto various molecular scaffolds.

One of the most powerful palladium-catalyzed reactions is the Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with an organic halide or triflate. Research has demonstrated that aryl sulfamates can effectively participate in Suzuki-Miyaura couplings with arylboronic acids, showcasing the sulfamate group as a viable leaving group in this context. This suggests that this compound could similarly be coupled with a wide range of organoboron reagents to furnish cyclopropyl-substituted arenes, heteroarenes, and alkenes. The choice of phosphine (B1218219) ligand is often crucial for achieving high catalytic activity in these transformations.

Catalyst/LigandCoupling PartnerProduct TypeReference Analogy
Pd(OAc)₂ / SPhosArylboronic acidAryl cyclopropane nih.gov
PdCl₂(dppf)Potassium cyclopropyltrifluoroborateBiaryl nih.gov
NiCl₂(dppp)Arylboronic acidAryl cyclopropane ethz.ch

Rhodium-Catalyzed C-H Functionalization:

Rhodium catalysis has emerged as a powerful platform for the direct functionalization of otherwise inert C-H bonds. The sulfamate group can act as a directing group, guiding the metal catalyst to a specific C-H bond and enabling its selective transformation. While direct examples with this compound are still emerging, studies on related systems highlight the potential of this approach.

For instance, rhodium-catalyzed C-H activation of systems containing directing groups has been shown to enable the introduction of various functional groups. In the context of cyclopropanes, rhodium catalysts have been utilized for the selective C-C bond activation and borylation of cyclopropylamines, where an N-Piv anilide acts as the directing group nih.gov. This transformation proceeds with proximal selectivity, leading to the formation of valuable γ-amino boronates. This precedent suggests that the sulfamate moiety in this compound could direct a rhodium catalyst to activate a proximal C-H or C-C bond of the cyclopropane ring, opening up avenues for novel functionalizations.

Furthermore, rhodium-catalyzed enantioselective cyclopropanation of electron-deficient alkenes with diazo compounds is a well-established method for the synthesis of chiral cyclopropanes nih.gov. The development of chiral rhodium catalysts has enabled high levels of stereocontrol in these reactions. While this is a method to form cyclopropanes rather than a transformation of a pre-existing one, the principles of rhodium carbene chemistry are relevant to potential transformations of functionalized cyclopropanes.

Catalyst SystemTransformationSubstrate AnalogyKey Feature
[Rh(cod)Cl]₂ / PPh₃C-C bond activation and hydroborationN-Piv-substituted cyclopropylaminesDirecting group-enabled regioselectivity nih.gov
Rh₂(S-TCPTAD)₄Enantioselective cyclopropanationElectron-deficient alkenesHigh stereocontrol in cyclopropane formation nih.gov
Cp*Rh(III) complexesC-H/C-C activation sequenceVinylcyclopropanesVersatile synthons in direct C-H allylation rsc.org

Organocatalytic Approaches to Cyclopropyl Structures

Organocatalysis has revolutionized asymmetric synthesis by providing a powerful alternative to metal-based catalysts. The use of small organic molecules to catalyze chemical transformations often offers advantages in terms of cost, toxicity, and operational simplicity. While specific applications of this compound in organocatalytic reactions to generate new cyclopropyl structures are not yet widely reported, general organocatalytic methods for the synthesis of functionalized cyclopropanes provide a conceptual framework for its potential utility.

The construction of cyclopropane rings via organocatalysis typically involves the reaction of a nucleophile with a suitable electrophile, where the catalyst controls the stereochemical outcome. Common strategies include Michael-initiated ring-closure (MIRC) reactions and reactions involving ylides.

Iminium and Enamine Catalysis:

Chiral secondary amines, such as prolinol derivatives, are frequently used as organocatalysts to activate α,β-unsaturated aldehydes and ketones through the formation of iminium ions or enamines. In a typical cascade Michael-alkylation reaction, the enamine intermediate generated from the catalyst and a donor molecule can add to a Michael acceptor. Subsequent intramolecular alkylation can then lead to the formation of a cyclopropane ring. An organocatalytic enantioselective cascade Michael-alkylation of α,β-unsaturated aldehydes with bromomalonates, catalyzed by a chiral diphenylprolinol TMS ether, affords highly functionalized cyclopropanes with excellent diastereo- and enantioselectivity organic-chemistry.org. This strategy could potentially be adapted to incorporate a this compound moiety, either in the nucleophilic or electrophilic partner, to generate more complex cyclopropyl structures.

Phosphine and Amine-Thiourea Catalysis:

Phosphines and bifunctional amine-thiourea catalysts have also been employed in organocatalytic cyclopropanations. For instance, phosphine catalysis can be used to generate reactive ylides that undergo cyclopropanation with Michael acceptors. Bifunctional catalysts, which possess both a basic amine site and a hydrogen-bonding thiourea (B124793) moiety, can simultaneously activate both the nucleophile and the electrophile, leading to highly efficient and stereoselective reactions. While direct applications with this compound are yet to be explored, these catalytic systems represent a promising avenue for future research in the functionalization and elaboration of this important building block.

The intramolecular aza-Michael reaction is another powerful tool in organocatalysis for the synthesis of nitrogen-containing heterocycles rsc.org. Carbamates and sulfonamides have been shown to be effective nucleophiles in these reactions. This suggests that a tethered this compound could potentially undergo an intramolecular conjugate addition to a Michael acceptor, leading to the formation of novel cyclic structures containing a cyclopropane ring.

Organocatalyst TypeReaction TypeKey IntermediatePotential Application
Chiral Secondary Amines (e.g., prolinol derivatives)Michael-initiated ring closureIminium ion / EnamineAsymmetric synthesis of polysubstituted cyclopropanes organic-chemistry.org
PhosphinesYlide-mediated cyclopropanationPhosphonium ylideConstruction of cyclopropanes from electron-deficient alkenes
Bifunctional Amine-ThioureaMichael additionDual activation complexEnantioselective synthesis of functionalized cyclopropanes

Biomedical and Agrochemical Research Pertaining to Cyclopropyl Sulfamate Analogues

Enzyme Inhibition Profiles of Cyclopropyl (B3062369) Sulfamate (B1201201) Derivatives

Cyclopropyl sulfamate analogues have been the subject of extensive research due to their potential as modulators of various enzymatic activities. This section details the inhibitory profiles of these derivatives against several key enzyme classes.

Modulation of Urease Enzyme Activity

Sulfamate derivatives have demonstrated significant inhibitory effects on urease, an enzyme implicated in infections caused by ureolytic bacteria such as Helicobacter pylori. nih.gov Research into a series of sulfamate derivatives revealed their potent ability to inhibit this enzyme. nih.gov

One notable compound emerged as a particularly strong inhibitor with an IC₅₀ value of 0.062 ± 0.001 µM, which is approximately 360 times more potent than the standard urease inhibitor, thiourea (B124793) (IC₅₀ = 22.31 ± 0.031 µM). nih.gov Kinetic analysis of this lead inhibitor indicated a competitive mode of inhibition. nih.gov Computational modeling has helped to identify key binding interactions within the active site of the urease enzyme, involving amino acid residues such as ARG609, ARG439, HIS519, HIS492, HIS593, ALA440, and ALA636. nih.gov

Further studies on sulfonate and sulfamate derivatives bearing an imidazothiazole group also highlighted their potential as urease inhibitors. researchgate.net Within one such series, a compound featuring an n-propyl group exhibited an IC₅₀ value of 2.94 ± 0.05 µM, showing an eightfold increase in inhibition compared to thiourea. researchgate.net

Table 1: Urease Inhibition by Sulfamate Derivatives
CompoundIC₅₀ (µM)Inhibition ModeReference CompoundReference IC₅₀ (µM)
Lead Sulfamate Derivative (1q)0.062 ± 0.001CompetitiveThiourea22.31 ± 0.031
Imidazothiazole Sulfamate with n-propyl group (16a)2.94 ± 0.05Not SpecifiedThiourea22.3 ± 0.031

Inhibition of Carbonic Anhydrase Isozymes

The effectiveness of sulfamate and sulfamide (B24259) derivatives as inhibitors of human carbonic anhydrase-II (CA-II) has been investigated, revealing a significant difference in potency between the two. nih.gov Direct binding assays demonstrated that sulfamides are considerably less potent inhibitors of CA-II compared to their corresponding sulfamates. nih.gov The difference in potency between analogous sulfamate/sulfamide pairs ranged from a factor of 25 to as high as 1,200. nih.gov These findings suggest that the sulfamate group is more suitable for achieving potent inhibition of carbonic anhydrase. nih.govnih.gov

N-((4-sulfamoylphenyl)carbamothioyl) amides have been tested as inhibitors against three cytosolic human carbonic anhydrase (hCA) isoforms (hCA I, II, and VII) and three bacterial β-CAs from Mycobacterium tuberculosis (MtCA1, MtCA2, and MtCA3). mdpi.com These compounds were found to be effective inhibitors of the mycobacterial enzymes MtCA1 and MtCA2, with many exhibiting Kᵢ values in the low nanomolar range against MtCA2. mdpi.com However, their inhibitory activity against MtCA3 was poor. mdpi.com

Table 2: Inhibition of Carbonic Anhydrase Isoforms
Inhibitor ClassTarget IsoformPotencyKey Findings
Sulfamates vs. SulfamidesHuman CA-IISulfamates are significantly more potent (25 to 1,200-fold)The sulfamate group is a better moiety for potent CA-II inhibition.
N-((4-sulfamoylphenyl)carbamothioyl) amidesM. tuberculosis CAs (MtCA1, MtCA2, MtCA3)Effective against MtCA1 and MtCA2 (low nanomolar Kᵢ for some against MtCA2)Poor inhibition of MtCA3.

Targeting Sulfatase Enzymes: Mechanism-Based Inhibition

Cyclic sulfamates have been identified as mechanism-based inhibitors of sulfatases. nih.gov These compounds exhibit a time- and concentration-dependent loss of activity against arylsulfatase, which is characteristic of an irreversible chemical reaction occurring within the enzyme's active site. nih.gov The kinetics of this inhibition are biphasic, starting with a rapid inactivation phase followed by a slower phase. nih.gov Aryl sulfamates have long been recognized as irreversible inhibitors of human steroid sulfatase. nih.gov The inactivation of sulfatases by phenyl sulfamates may proceed through several potential pathways, including irreversible transesterification, sulfamoylation of a catalytic histidine or lysine, or the formation of a stable sulfonimine species. nih.gov

Inhibition of Viral Proteases: Case Studies (e.g., Coronavirus 3CLpro)

The 3C-like protease (3CLpro) is a crucial enzyme for the replication of coronaviruses, making it a key target for antiviral drug development. nih.govpatsnap.com A series of dipeptidyl inhibitors incorporating a cyclopropane (B1198618) ring have been synthesized and evaluated for their activity against SARS-CoV-2, SARS-CoV-1, and MERS-CoV 3CL proteases. nih.gov

These cyclopropane-derived inhibitors displayed high potency in both biochemical and cellular assays, demonstrating broad-spectrum activity against coronaviruses. nih.gov The IC₅₀ values for these compounds ranged from 0.14 to 0.46 µM against SARS-CoV-2 3CLpro, 0.24 to 2.56 µM against SARS-CoV-1 3CLpro, and 0.05 to 0.41 µM against MERS-CoV 3CLpro. nih.gov Furthermore, selected compounds were found to be potent inhibitors of SARS-CoV-2 in cell-based assays, with EC₅₀ values ranging from 0.011 to 0.25 µM. nih.gov The cytotoxicity of these compounds was low, with CC₅₀ values greater than 50 µM. nih.gov

Table 3: Inhibition of Coronavirus 3CL Proteases by Cyclopropane-Derived Inhibitors
VirusEnzymeIC₅₀ Range (µM)EC₅₀ Range (µM)
SARS-CoV-23CLpro0.14 - 0.460.011 - 0.25
SARS-CoV-13CLpro0.24 - 2.56Not Reported
MERS-CoV3CLpro0.05 - 0.41Not Reported

Interaction with Monoamine Oxidase Enzymes

Cyclopropylamines serve as a structural basis for the design of mechanism-based inhibitors for monoamine oxidases (MAO). nih.gov A study of cis-cyclopropylamines with an alkoxy substituent at the 2-position of the cyclopropyl ring revealed their inhibitory effects on both MAO-A and MAO-B. nih.gov

For reversible inhibition, most of these compounds showed high IC₅₀ values against MAO-A but exhibited sub-micromolar values for MAO-B. nih.gov Following pre-incubation with the enzyme, the inhibition became irreversible for both isoforms. nih.gov One of the most effective inhibitors identified was cis-N-benzyl-2-methoxycyclopropylamine, which, after a 30-minute pre-incubation, displayed an IC₅₀ of 5 nM for MAO-B and 170 nM for MAO-A. nih.gov This particular compound was found to be over 20 times more effective than tranylcypromine. nih.gov

Table 4: Inhibition of Monoamine Oxidase by cis-N-benzyl-2-methoxycyclopropylamine
Enzyme IsoformIC₅₀ (nM) after 30 min pre-incubationInhibition Type
MAO-A170Irreversible
MAO-B5Irreversible

Antimicrobial and Antiviral Efficacy Studies

Derivatives of this compound have been investigated for their effectiveness against various microbial and viral pathogens.

A series of amide derivatives containing a cyclopropane moiety were designed and synthesized to evaluate their in vitro antibacterial and antifungal activities. nih.gov The minimum inhibitory concentration (MIC₈₀), the concentration required to inhibit 80% of microbial growth, was determined for these compounds. nih.gov

Several compounds demonstrated moderate activity against Staphylococcus aureus and Escherichia coli. mdpi.com Specifically, four compounds showed moderate inhibitory activity against Staphylococcus aureus with MIC₈₀ values of 32 and 64 µg/mL, and three compounds were moderately active against Escherichia coli with MIC₈₀ values of 32 and 64 µg/mL. nih.gov

The antifungal activity of these cyclopropane derivatives was also assessed against Candida albicans. mdpi.com Nine of the synthesized compounds exhibited moderate activity with MIC₈₀ values of 32 and 64 µg/mL. nih.gov Notably, three compounds were found to be particularly sensitive to Candida albicans, displaying excellent antifungal activity with an MIC₈₀ of 16 µg/mL. nih.gov

The antiviral efficacy of this compound analogues is primarily linked to their inhibition of viral proteases, as detailed in section 5.1.4. The potent inhibition of coronavirus 3CLpro by cyclopropane-based compounds translates to effective antiviral activity in cellular models. nih.gov

Table 5: Antimicrobial Activity of Amide Derivatives Containing Cyclopropane
MicroorganismActivity LevelMIC₈₀ (µg/mL)Number of Active Compounds
Staphylococcus aureusSome Activity1285
Moderate Activity32 and 644
Escherichia coliSome Activity1282
Moderate Activity32 and 643
Candida albicansSome Activity1286
Moderate Activity32 and 649
Excellent Activity163

Antibacterial Activity of this compound Analogues

The inherent chemical and structural properties of the cyclopropane ring have made it a valuable scaffold in the development of new therapeutic agents. researchgate.net Research into cyclopropane-containing compounds has revealed a broad spectrum of biological activities, including antibacterial properties. researchgate.net While direct studies on "this compound" analogues with antibacterial activity are not extensively detailed in the provided search results, the general antibacterial potential of cyclopropane derivatives is evident.

In one study, a series of fifty-three amide derivatives containing a cyclopropane moiety were synthesized and evaluated for their in vitro antimicrobial activity. mdpi.com These compounds were tested against Gram-positive bacteria such as Staphylococcus aureus, Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa, and the fungus Candida albicans. mdpi.com The results indicated that several of these cyclopropane derivatives exhibited moderate activity against Staphylococcus aureus and Escherichia coli. mdpi.com Specifically, compounds with a cyclopropane and cyclobutane (B1203170) fragment demonstrated antimicrobial activity against Staphylococcus aureus ATCC 6538 with a Minimum Inhibitory Concentration (MIC) value of 62.5 μg/ml. researchgate.net Another derivative showed moderate antibacterial activity against Bacillus subtilis ATCC 6633. researchgate.net

The development of sulfonamide-based derivatives is also a significant area of research in medicinal chemistry for creating new antibacterial agents to combat drug resistance. nih.gov

Table 1: Antibacterial Activity of Selected Cyclopropane Derivatives

Compound TypeTarget MicroorganismObserved ActivityReference
Amide derivatives containing cyclopropaneStaphylococcus aureusModerate activity mdpi.com
Amide derivatives containing cyclopropaneEscherichia coliModerate activity mdpi.com
Cyclopropane and cyclobutane fragment derivativesStaphylococcus aureus ATCC 6538MIC = 62.5 μg/ml researchgate.net
Cyclopropane substituent derivativeBacillus subtilis ATCC 6633Moderate activity researchgate.net

Antiviral Potency Against Specific Pathogens (e.g., HCV)

This compound analogues have been investigated for their antiviral properties, particularly against the Hepatitis C Virus (HCV). The mechanism of action for many of these compounds involves the inhibition of host proteins called cyclophilins, which are essential for HCV replication. nih.gov By targeting these host factors, the virus's ability to replicate is significantly hindered. nih.gov

One notable example is SCY-635, a nonimmunosuppressive analogue of cyclosporine. nih.gov SCY-635 demonstrated potent inhibition of HCV RNA replication in vitro. nih.gov In a subgenomic replicon system, it exhibited 50% effective concentrations (EC50) ranging from 0.07 to 0.20 μM over 24 to 120 hours of incubation. nih.gov This compound acts by inhibiting the peptidyl prolyl isomerase activity of cyclophilin A. nih.gov

Another class of cyclophilin inhibitors with anti-HCV activity are sanglifehrin analogues. The sanglifehrin derivative NV556 has been shown to inhibit HCV replication both in vitro and in mouse models with established HCV infection. nih.gov These compounds disrupt the formation of complexes between the viral protein NS5A and host cyclophilins A and B. nih.gov

The development of small-molecule cyclophilin inhibitors (SMCypI) that are not derived from cyclosporin (B1163) or sanglifehrin has also yielded potent anti-HCV agents. These non-peptidic inhibitors have shown potent antiviral activity against HCV genotype 1b replication. nih.gov

Table 2: Antiviral Potency of Cyclophilin Inhibitors Against HCV

Compound/AnalogueMechanism of ActionIn Vitro Potency (EC50)Reference
SCY-635Inhibition of cyclophilin A0.07 - 0.20 μM nih.gov
NV556 (Sanglifehrin analogue)Disruption of NS5A-CypA/B complexesLow nanomolar range for derivatives nih.gov
Small-molecule cyclophilin inhibitors (SMCypI)PPIase-inhibitory activityPotent against HCV genotype 1b nih.gov

Anticancer Research Implications of Cyclopropyl Sulfamates

In Vitro Antiproliferative Activity against Neoplastic Cell Lines

Cyclopropyl-containing compounds have demonstrated significant potential as anticancer agents. A series of cycloalkanecarboxamide derivatives containing sulfonate and sulfamate moieties were synthesized and evaluated for their antiproliferative activity against the NCI-60 panel of human cancer cell lines. nih.gov One of the most active compounds, possessing a cyclohexyl and p-(tert-butyl)benzenesulfonate moiety, exhibited broad-spectrum anticancer activity across all nine cancer types in the panel. nih.gov Another derivative with a cyclohexyl and p-fluorobenzenesulfonate group was particularly potent against the HT29 colon cancer cell line, with a 50% inhibitory concentration (IC50) of 4.73 µM. nih.gov

Furthermore, a cyclopropyl antiestrogen (B12405530), compound 7b, was found to have antiproliferative potency equal to tamoxifen (B1202) in estrogen receptor (ER)-positive MCF-7 human breast cancer cells. nih.gov This activity was specific to ER-positive cells, as the compound did not affect the growth of ER-negative MDA-MB-231 breast cancer cells or A-549 human lung cancer cells. nih.gov

Table 3: In Vitro Antiproliferative Activity of Cyclopropyl Analogues

Compound/AnalogueCancer Cell LineActivity (IC50)Reference
Cycloalkanecarboxamide derivative (with p-fluorobenzenesulfonate)HT29 (Colon Cancer)4.73 µM nih.gov
Cyclopropyl antiestrogen (Compound 7b)MCF-7 (ER+ Breast Cancer)Equal to tamoxifen nih.gov

Cellular and Molecular Mechanisms of Action in Cancer Models

The anticancer effects of this compound analogues are mediated through various cellular and molecular mechanisms. For the cycloalkanecarboxamide derivatives, the antiproliferative activity against the HT29 colon cancer cell line was found to be mediated through the induction of apoptosis, as evidenced by an increase in caspase 3/7 activity. nih.gov

The cyclopropyl antiestrogen, compound 7b, exerts its effects through an estrogen-mediated pathway. nih.gov This is supported by its specific binding affinity for the estrogen receptor in MCF-7 cells. nih.gov The antiproliferative effects of this compound could be reversed by the co-administration of estradiol. nih.gov Furthermore, scanning electron microscopy revealed that compound 7b reduced the density and distribution of microvilli on the surface of MCF-7 cells, an effect that was also reversed by estradiol. nih.gov This suggests a mechanism of action dependent on the estrogen receptor. nih.gov

Agricultural Chemistry Applications

Development of Herbicidal Compounds

In the field of agricultural chemistry, cyclopropane derivatives have been explored for their herbicidal properties. A series of cyclopropane-1,1-dicarboxylic acid (CPD) analogues were designed and synthesized as potential herbicides. nih.gov The mode of action for these compounds is the inhibition of ketol-acid reductoisomerase (KARI), a key enzyme in the branched-chain amino acid biosynthesis pathway in plants. nih.gov

The herbicidal activities of these CPD analogues were tested against lettuce (Lactuca sativa) and bentgrass (Agrostis stolonifera). nih.gov While most of the synthesized compounds showed low herbicidal activity, one compound, N,N'-bis(2-ethylphenyl)cyclopropane-1,1-dicarboxamide, displayed moderate activity against bentgrass. nih.gov Molecular docking simulations supported the inhibition of KARI as the mechanism of action for these compounds. nih.gov

Table 4: Herbicidal Activity of Cyclopropane-1,1-dicarboxylic Acid Analogues

CompoundTarget PlantObserved ActivityMechanism of ActionReference
N,N'-bis(2-ethylphenyl)cyclopropane-1,1-dicarboxamideBentgrass (Agrostis stolonifera)ModerateInhibition of Ketol-acid reductoisomerase (KARI) nih.gov

Algicidal Activities of Cyclopropyl-Containing Pyrimidines

Recent research has highlighted the potential of cyclopropyl-containing pyrimidine (B1678525) derivatives as potent algicides, offering a promising avenue for the control of harmful algal blooms. A study focused on the design and synthesis of novel 2-cyclopropyl-4-aminopyrimidine hydrazones has demonstrated significant inhibitory activity against cyanobacteria.

Several synthesized compounds exhibited potent inhibition against Synechocystis sp. PCC6803 and Microcystis aeruginosa FACHB905. Specifically, compounds 4a, 4b, 4h, 4j, 4k, 4l, and 4m showed median effective concentrations (EC50) ranging from 1.1 to 1.7 µM for Synechocystis sp. and 1.2 to 2.0 µM for Microcystis aeruginosa. These values indicate a higher potency when compared to commonly used algicides such as copper sulfate (B86663) and prometryne under the same experimental conditions.

The mechanism of action for these cyclopropyl-containing pyrimidines appears to be linked to the inhibition of photosynthesis. Electron microscope analysis of cyanobacterial cells treated with compound 4k revealed damage to the cellular structure and a decrease in the number of thylakoid lamellae, which are critical for photosynthesis. Further transcriptomic and quantitative polymerase chain reaction (qPCR) analyses suggested that compound 4k interferes with photosynthesis-related pathways. Treatment with this compound led to a significant decrease in the maximum quantum yield of photosystem II and the photosynthetic electron transfer rate. The resulting production of reactive oxygen species is believed to cause damage to the thylakoid membranes and photosystem I.

These findings underscore the potential of 2-cyclopropyl-4-aminopyrimidine hydrazones as a new class of effective and potentially safer algicides. Compound 4k , in particular, has been identified as a promising lead for further development due to its high algicidal activity and lower toxicity to non-target organisms like zebrafish compared to copper sulfate.

Table 1: Algicidal Activity of Selected 2-Cyclopropyl-4-aminopyrimidine Hydrazones and Standard Algicides
CompoundEC50 against Synechocystis sp. PCC6803 (µM)EC50 against Microcystis aeruginosa FACHB905 (µM)
4a, 4b, 4h, 4j, 4k, 4l, 4m1.1 - 1.71.2 - 2.0
Copper Sulfate1.82.2
Prometryne12.37.2

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Analyses

The relationship between the chemical structure of this compound analogues and their biological activity is a critical area of investigation for the development of new therapeutic and agrochemical agents. By systematically modifying the molecular structure and observing the corresponding changes in efficacy, researchers can identify key structural motifs responsible for the desired biological effects.

Elucidation of Substituent Effects on Biological Activity

The biological activity of pyrimidine derivatives, a core component of many this compound analogues, is significantly influenced by the nature and position of substituents on the pyrimidine ring. The position of these substituents can greatly influence the compound's biological activities, which can range from antimicrobial and anticancer to anti-inflammatory and herbicidal. For instance, the introduction of a dimethylamino group at the 2-position of the pyrimidine ring has been shown to enhance fungicidal activity in some series of compounds. Conversely, the presence of a methyl group at the 5-position can diminish this activity.

The sulfamate group also plays a crucial role in the structure-activity relationship. The R group attached to the sulfamate moiety (RNHSO3-) has been shown to be a key determinant of activity in other contexts, such as sweeteners. The dimensions of this R group can dictate how well the molecule fits into a receptor's binding site. This principle of "proper fit" is fundamental to the activity of many biologically active molecules and is likely to be a significant factor for this compound analogues.

Stereochemical Determinants of Enzyme Interaction and Efficacy

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a fundamental factor in the interaction between a drug or agrochemical and its biological target, which is often a chiral enzyme or receptor. For this compound analogues, the specific stereoisomer can have a profound impact on its efficacy. The rigid nature of the cyclopropyl ring can introduce specific spatial arrangements of substituents that can either enhance or hinder binding to a target enzyme.

Enzymes are chiral macromolecules that create a specific three-dimensional environment in their active sites. As a result, they can differentiate between the enantiomers of a chiral substrate or inhibitor. One enantiomer may bind with high affinity and elicit the desired biological response, while the other may bind weakly or not at all, or even bind to a different target, potentially causing off-target effects.

For sulfamate-based inhibitors, the stereochemistry of the molecule is critical for its inhibitory activity. The spatial orientation of the sulfamate group and other pharmacophoric elements must be complementary to the active site of the target enzyme for effective inhibition to occur. Mechanistic studies of sulfamate analogues as enzyme inhibitors have shown that they can act as substrate-assisted inhibitors, where the inhibitor forms a covalent adduct with the substrate, which then binds tightly to the enzyme's active site. The stereochemistry of the inhibitor is crucial for the formation of this adduct and its subsequent binding.

In the broader context of enzyme inhibition, it has been demonstrated that for a series of inhibitors, even small changes in the stereochemical configuration can lead to significant differences in inhibitory potency. This highlights the importance of synthesizing and testing stereochemically pure compounds to fully understand the structure-activity relationship and to develop more potent and selective agents.

Computational and Theoretical Frameworks for Cyclopropyl Sulfamate Research

Quantum Chemical Investigations of Electronic and Molecular Structure

Quantum chemistry delves into the electronic and geometric properties of molecules, offering profound insights into their intrinsic characteristics. For cyclopropyl (B3062369) sulfamate (B1201201), these methods are crucial for understanding the interplay between the strained cyclopropyl ring and the electron-withdrawing sulfamate group.

Density Functional Theory (DFT) and ab initio methods are powerful quantum mechanical tools used to calculate the electronic structure of molecules. nih.govarxiv.org These calculations are foundational for predicting molecular geometries, energies, and various spectroscopic properties. doaj.orgresearchgate.net DFT methods, such as those employing the B3LYP functional, are popular for their balance of accuracy and computational cost in studying organic molecules. mdpi.comnih.gov Ab initio calculations, like Hartree-Fock (SCF) and Møller–Plesset (MP2), are derived directly from theoretical principles without the inclusion of experimental data. nih.govdntb.gov.ua

In the context of sulfamates, ab initio calculations have been employed to model simpler analogs like sulfamic acid to understand fundamental properties. researchgate.net These studies help in determining molecular geometries, rotational barriers, and electrostatic potential derived point charges, which are essential for developing force fields used in more complex simulations. dntb.gov.ua For cyclopropyl sulfamate, DFT and ab initio methods can elucidate how the cyclopropyl group influences the electron distribution within the sulfamate moiety and vice versa. These calculations can predict key parameters such as bond lengths, bond angles, and the energies of frontier molecular orbitals (HOMO and LUMO), which are critical for assessing the molecule's chemical reactivity and stability. doaj.orgacs.org

Table 1: Overview of Quantum Chemical Methods in this compound Research

Method Key Applications Typical Basis Sets Insights Gained
Density Functional Theory (DFT) Geometry optimization, electronic property calculation, reactivity prediction. nih.govdoaj.org 6-31G*, 6-311++G(d,p), cc-pVQZ. nih.govdoaj.orgnih.gov Electron density distribution, HOMO-LUMO energy gaps, molecular electrostatic potential maps. doaj.orgacs.org

| Ab Initio (e.g., HF, MP2) | Calculation of molecular geometries, rotational barriers, and point charges. dntb.gov.ua | 4-31G(SN), 3-21G(SN), 6-31G*. dntb.gov.ua | Accurate ground state energies, conformational preferences, and parameters for force field development. dntb.gov.ua |

The cyclopropane (B1198618) ring is characterized by significant ring strain due to its C-C-C bond angles of 60°, a substantial deviation from the ideal 109.5° for sp³ hybridized carbon atoms. wikipedia.orgutexas.edulibretexts.orglibretexts.org This strain is a combination of angle strain and torsional strain. chemistrysteps.com The high degree of strain results in "bent" or "banana" bonds, where the electron density is concentrated outside the internuclear axis, imparting partial π-character to the C-C bonds and increasing their reactivity compared to acyclic alkanes. utexas.edu

Molecular Dynamics and Docking Simulations

Molecular dynamics (MD) and docking simulations are computational techniques used to study the behavior of molecules over time and to predict how they might interact with biological targets like proteins and enzymes. nih.govmdpi.comdrexel.edumdpi.com These methods are particularly valuable in drug discovery and development for assessing the potential of molecules like this compound derivatives as therapeutic agents. mdpi.com

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.govresearchgate.net This technique is used to forecast the binding mode and affinity of a ligand. For derivatives containing a cyclopropyl group, docking studies have been instrumental in understanding their interactions with various receptors. For example, simulations of cyclopropylfentanyl with the μ-opioid receptor helped to explain its high affinity and potency. nih.gov Similarly, docking studies on other cyclopropyl-containing ligands have elucidated key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. nih.govnih.govmdpi.com

Following docking, molecular dynamics simulations can be performed to refine the binding pose and provide a more dynamic picture of the interaction. mdpi.com MD simulations model the movement of every atom in the system over time, providing insights into the stability of the complex and the conformational changes that may occur upon binding. nih.gov These simulations can calculate the binding free energy, offering a more quantitative prediction of binding affinity. mdpi.com For this compound derivatives, these methods can predict how the molecule fits into a target's active site and identify the key amino acid residues involved in the interaction.

Table 2: Simulation Techniques for Studying Ligand-Receptor Interactions

Technique Purpose Information Obtained
Molecular Docking Predicts the binding orientation of a ligand in a receptor's active site. nih.gov Binding pose, scoring functions to estimate affinity, key intermolecular interactions (e.g., hydrogen bonds). nih.govnih.gov

| Molecular Dynamics (MD) | Simulates the time-dependent behavior of a molecular system. drexel.edunih.gov | Stability of the ligand-receptor complex, conformational changes, calculation of binding free energy. mdpi.com |

The strained cyclopropyl group can act as a "latent" reactive species, making it an effective component of irreversible enzyme inhibitors. Upon enzymatic processing, the ring can open, leading to the formation of a reactive intermediate that covalently binds to the enzyme, causing inactivation. Understanding the precise mechanism of this inhibition at an atomic level is crucial for designing specific and effective drugs.

Molecular dynamics simulations, particularly reactive force field (ReaxFF) or quantum mechanics/molecular mechanics (QM/MM) methods, can be used to model the chemical reactions involved in enzyme inhibition. These simulations can trace the entire inactivation process, from the initial non-covalent binding of the inhibitor to the transition state of the ring-opening reaction and the final covalent adduct formation. This allows researchers to identify the specific active-site residues involved in catalysis and covalent modification. nih.gov By visualizing the reaction pathway and calculating the associated energy barriers, these computational studies provide a detailed mechanistic understanding that can guide the design of more potent and selective enzyme inhibitors based on the this compound scaffold.

Conformational Landscape and Stereochemical Preferences

The three-dimensional shape (conformation) of a molecule is critical to its biological activity, as it dictates how well it can fit into a receptor's binding site. The this compound moiety, despite its relative simplicity, possesses conformational flexibility, primarily around the single bonds connecting the cyclopropyl ring to the nitrogen and the nitrogen to the sulfur atom.

Computational studies, often in conjunction with experimental techniques like NMR spectroscopy, are used to explore the conformational landscape of molecules. nih.gov For N-cyclopropyl amides, which are structurally similar to cyclopropyl sulfamates, ab initio calculations have revealed unexpected conformational preferences. nih.gov These studies showed a preference for an ortho conformation around the N-cyclopropyl bond, in contrast to the anti conformation typically seen in other secondary amides. nih.gov

For sulfamates, theoretical calculations have been used to determine the rotational barriers around the C-N and N-S bonds. dntb.gov.ua By systematically rotating these bonds and calculating the energy at each step, a potential energy surface can be generated, revealing the lowest-energy (most stable) conformations and the energy barriers between them. This analysis is vital for understanding which shapes the this compound molecule is likely to adopt in solution and in the confined environment of a protein binding pocket, thereby providing insight into its stereochemical preferences and their influence on biological activity.

Impact of Cyclopropyl Fusion on Molecular Conformation

The incorporation of a cyclopropane ring onto the sulfamate core has a profound impact on its molecular conformation, primarily due to the introduction of significant ring strain and steric hindrance. libretexts.orgrsc.org Computational studies, often employing Density Functional Theory (DFT), are well-suited to model the geometric and energetic consequences of this fusion. nih.govmdpi.com

The cyclopropyl group, with its inherent bond angles of approximately 60°, introduces substantial angle strain. libretexts.org When fused to the sulfamate ring, this strain influences the puckering of the five-membered ring. The C-C bonds of the cyclopropyl moiety are shorter and more rigid compared to typical alkane chains, which severely restricts the conformational flexibility of the adjacent sulfamate ring. rsc.org This restriction can lock the sulfamate ring into a limited set of conformations, thereby reducing the entropic penalty upon binding to a biological target.

Table 1: Comparative Bond Geometries in Fused Ring Systems (Analogous Data)

ParameterStandard Five-Membered RingCyclopropyl-Fused Five-Membered Ring (Theoretical)
Fused C-C Bond Length~1.54 Å~1.56 - 1.58 Å
Adjacent C-C Bond Length~1.54 Å~1.52 - 1.53 Å
Ring Pucker AmplitudeVariableSignificantly Reduced
Dihedral Angle at FusionFlexibleRestricted

Analysis of Pseudorotation and Conformational Restriction

Five-membered rings, such as cyclopentane (B165970) or the sulfamate ring, typically exhibit flexibility through a phenomenon known as pseudorotation. This process involves the continuous interconversion between various "envelope" and "twist" conformations, allowing the ring to alleviate torsional strain without significant energy barriers. researchgate.net However, the fusion of a cyclopropyl group drastically alters this pseudorotational landscape.

The rigid nature of the cyclopropane ring effectively quenches the low-energy pseudorotation pathway. libretexts.org Computational models of analogous cyclopropyl-fused five-membered rings demonstrate that the energy barriers between different puckered conformations are significantly increased. The fused system is often forced to adopt a conformation that minimizes the steric interactions between the cyclopropyl hydrogens and the substituents on the sulfamate ring.

The analysis of the potential energy surface of this compound would likely reveal a few well-defined energy minima corresponding to specific envelope or twist conformations, rather than a continuous, low-energy pseudorotation circuit. The most stable conformer would be determined by a balance of minimizing angle strain from the cyclopropyl group and torsional strain within the sulfamate ring. For example, an envelope conformation where the atom opposite the fused bond is puckered out of the plane might be favored to alleviate strain.

Table 2: Theoretical Conformational Energy Profile (Hypothetical for this compound)

This table presents a hypothetical energy profile to illustrate the concept of conformational restriction. Actual values would require specific quantum mechanical calculations.

ConformationPseudorotation Phase Angle (P)Relative Energy (kcal/mol)Population (%)
Envelope (E)0.085
Twist (T)18°2.510
Intermediate36°5.05

The computational frameworks for studying these phenomena typically involve geometry optimization to locate stable conformers and transition state searches to identify the energy barriers between them. Methods like DFT with appropriate basis sets (e.g., 6-31G*) are commonly employed to provide a reliable description of the electronic structure and geometry of such strained ring systems. nih.govmdpi.com

Perspectives and Future Directions in Cyclopropyl Sulfamate Research

Innovations in Synthetic Methodologies for Complex Analogues

The synthesis of structurally diverse cyclopropyl (B3062369) sulfamate (B1201201) analogues is pivotal for exploring their full potential. Future synthetic innovations are likely to focus on efficiency, stereocontrol, and the introduction of molecular complexity.

Chemoenzymatic Synthesis: The convergence of enzymatic and chemical methods offers a powerful strategy for accessing enantiopure cyclopropyl sulfamates. Engineered enzymes, such as myoglobin (B1173299) or cytochrome P450 variants, have demonstrated remarkable efficacy in catalyzing stereoselective cyclopropanation reactions. nih.govrochester.eduwpmucdn.com Future research will likely focus on developing biocatalysts that can directly accept sulfamate-containing substrates or on chemoenzymatic pathways where an enzymatic cyclopropanation is followed by a chemical sulfamoylation step. This approach could provide scalable access to a wide array of chiral cyclopropyl sulfamate building blocks. nih.govrochester.edu

Enzyme Type Reaction Potential Application for this compound Synthesis
Engineered MyoglobinOlefin CyclopropanationStereoselective synthesis of cyclopropyl ketones, which can be further functionalized to cyclopropyl sulfamates. rochester.edu
Cytochrome P450sOlefin CyclopropanationBiocatalytic generation of chiral cyclopropane (B1198618) cores for subsequent sulfamoylation. nih.gov

Photocatalytic Methods: Visible-light photocatalysis has emerged as a mild and efficient tool for the synthesis of strained ring systems. researchgate.netbohrium.comnih.gov The development of photocatalytic methods for the direct synthesis of cyclopropyl sulfamates from readily available starting materials, such as alkenes and sulfamoyl-containing radical precursors, would be a significant advancement. researchgate.net These methods could offer access to novel analogues under environmentally benign conditions.

Late-Stage C-H Functionalization: The direct functionalization of C-H bonds represents a highly atom-economical approach to the synthesis of complex molecules. rsc.orgrsc.org Future methodologies could involve the use of the sulfamate group as a directing group to guide the selective C-H functionalization of the cyclopropane ring or adjacent moieties. nih.govmdpi.com This would enable the late-stage modification of a common this compound core, rapidly generating libraries of analogues for screening. nih.gov

Uncovering Novel Reactivity and Transformative Pathways

The unique electronic and steric properties of the this compound scaffold suggest a rich and largely unexplored reactive landscape.

Ring-Opening Reactions: The strained cyclopropane ring is susceptible to ring-opening reactions, which can be a productive pathway to linear, functionalized molecules. The sulfamate group, as a potential electron-withdrawing or participating group, could modulate the regioselectivity and stereoselectivity of these transformations. nih.govrsc.orgacs.orgnih.gov For instance, Lewis acid or transition metal-catalyzed ring-opening reactions of cyclopropyl sulfamates could provide access to novel γ-amino alcohols or other valuable synthetic intermediates. researchgate.net The influence of the sulfamate moiety on the cleavage of the vicinal versus distal bonds of the cyclopropane ring presents an interesting area for mechanistic investigation. nih.gov

Reaction Type Potential Products Key Influencing Factor
Nucleophilic Ring-Openingγ-functionalized sulfamatesNature of the nucleophile and Lewis acid catalyst. researchgate.net
Radical Ring-OpeningLinear alkyl sulfamates with radical-trapped functional groupsGeneration and fate of the cyclopropylcarbinyl radical.
Electrophilic Ring-Opening1,3-difunctionalized acyclic compoundsStrength and nature of the electrophile. nih.gov

Cycloaddition Reactions: Donor-acceptor cyclopropanes are known to participate in a variety of cycloaddition reactions. The electronic nature of the sulfamate group could be tuned to enable this compound derivatives to act as partners in [3+2], [4+3], or other cycloaddition cascades, leading to the rapid construction of complex polycyclic systems.

The Sulfamate Group as a Directing Moiety: In transition metal-catalyzed reactions, the sulfamate group could serve as a coordinating ligand to direct C-H activation at specific positions, either on the cyclopropane ring or on neighboring alkyl or aryl groups. nih.govresearchgate.netchemrxiv.org This would provide a powerful tool for the regioselective introduction of new functional groups.

Expanding the Spectrum of Biomedical and Industrial Applications

The distinct properties of both the cyclopropane ring and the sulfamate group suggest that their combination could lead to novel applications in medicine and industry.

Biomedical Applications:

Enzyme Inhibition: Both cyclopropane-containing molecules and sulfamates have been independently shown to be effective inhibitors of various enzymes. nih.govnih.govnih.gov this compound derivatives could be designed as inhibitors for a range of therapeutic targets, including histone demethylases (e.g., KDM1A), proteases (e.g., coronavirus 3CLpro), and carbonic anhydrases. nih.govnih.govnih.gov The rigid cyclopropane scaffold can orient substituents into specific binding pockets, while the sulfamate group can engage in key hydrogen bonding or metal-coordinating interactions. nih.gov

Drug Scaffolds: The cyclopropyl group is often used as a bioisostere for other chemical groups in drug design to improve metabolic stability and binding affinity. The incorporation of a this compound moiety into known pharmacophores could lead to new drug candidates with improved pharmacokinetic and pharmacodynamic profiles. researchgate.net

Industrial and Agrochemical Applications:

Agrochemicals: The search for new pesticides and herbicides with novel modes of action is ongoing. Given that both cyclopropane rings and sulfamate-related compounds are found in commercially available agrochemicals, novel this compound derivatives could exhibit potent and selective activity against agricultural pests or weeds. biorunstar.comgoogle.comgoogleapis.com The unique structure could also lead to improved environmental degradation profiles.

Materials Science: The rigid and well-defined structure of the cyclopropyl group, combined with the polar and potentially reactive nature of the sulfamate, could be exploited in the design of new polymers or functional materials. For instance, this compound-containing monomers could be used to prepare polymers with unique thermal or optical properties.

Integration of Advanced Computational Techniques for Rational Design

Advanced computational methods are poised to play a crucial role in accelerating the discovery and development of novel this compound derivatives.

Density Functional Theory (DFT) Studies: DFT calculations can provide deep insights into the electronic structure, conformational preferences, and reaction mechanisms of cyclopropyl sulfamates. rsc.orgmdpi.compku.edu.cnrsc.org Such studies can be used to predict the regioselectivity of ring-opening reactions, the feasibility of novel cycloadditions, and the energetic barriers of different synthetic pathways. rsc.org This predictive power can guide experimental efforts, saving time and resources.

Molecular Docking and Dynamics Simulations: For biomedical applications, molecular docking can be used to predict the binding modes of this compound derivatives within the active sites of target enzymes. mdpi.com Subsequent molecular dynamics simulations can then be employed to assess the stability of these binding poses and to understand the key interactions that contribute to inhibitory potency. This in silico screening approach can prioritize the synthesis of the most promising candidates.

Quantitative Structure-Activity Relationship (QSAR) Studies: Once a series of this compound analogues with measured biological activity is available, QSAR models can be developed to correlate specific structural features with their activity. mdpi.comekb.egmdpi.com These models can then be used to predict the activity of virtual compounds, further guiding the design of more potent and selective derivatives.

Computational Technique Application in this compound Research
Density Functional Theory (DFT)Elucidation of reaction mechanisms and prediction of reactivity. rsc.orgmdpi.com
Molecular DockingPrediction of binding modes in biological targets. mdpi.com
Molecular Dynamics (MD)Assessment of binding stability and conformational changes.
QSARDevelopment of predictive models for biological activity. ekb.egmdpi.com

The integration of these computational tools will undoubtedly facilitate a more rational and efficient design cycle for new this compound-based molecules with tailored properties for a wide range of applications.

Q & A

Q. What are the key synthetic strategies for cyclopropyl sulfamate derivatives, and how can their purity be validated?

Cyclopropyl sulfamates are typically synthesized via sulfamoylation of cyclopropylamine precursors using sulfamoyl chloride under controlled conditions. Key steps include optimizing reaction temperature (0–5°C) to minimize side reactions and employing anhydrous solvents (e.g., THF or DCM) to prevent hydrolysis. Post-synthesis, purity can be validated using HPLC with UV detection (λ = 210–230 nm) and NMR spectroscopy (¹H/¹³C NMR for structural confirmation). For crystallinity assessment, X-ray diffraction is recommended .

Q. How does the cyclopropyl ring influence the metabolic stability of sulfamate-containing drugs?

The cyclopropyl ring imposes conformational rigidity, reducing enzymatic access to the sulfamate group and thereby enhancing metabolic stability. Methodologically, this is assessed via in vitro microsomal assays (e.g., human liver microsomes) with LC-MS/MS quantification of parent compound degradation. Comparative studies between cyclopropyl analogs and acyclic counterparts show a 2–3-fold increase in half-life (t₁/₂) for cyclopropyl derivatives .

Q. What spectroscopic techniques are most effective for characterizing cyclopropyl sulfamates?

Fourier-transform infrared spectroscopy (FTIR) identifies sulfamate S=O stretches (~1350–1200 cm⁻¹). Nuclear Overhauser effect (NOE) NMR experiments resolve spatial proximities between cyclopropyl protons and adjacent functional groups. For dynamic structural analysis, microwave spectroscopy (8–40 GHz range) resolves rotational transitions and hyperfine splitting due to quadrupole coupling, as demonstrated in cyclopropyl isocyanate studies .

Advanced Research Questions

Q. How can density-functional theory (DFT) models predict the electronic effects of substituents on this compound reactivity?

DFT calculations (e.g., B3LYP/6-311+G(d,p)) model electron density distributions, revealing how electron-withdrawing groups (e.g., -NO₂) polarize the sulfamate moiety, increasing electrophilicity. Correlation-energy functionals (e.g., Colle-Salvetti) validate localized charge transfer, while frontier molecular orbital (FMO) analysis predicts regioselectivity in nucleophilic attacks. Benchmark against experimental kinetic data (e.g., Hammett σ constants) ensures model accuracy .

Q. What mechanistic insights explain contradictory reports on this compound’s enzyme inhibition potency?

Discrepancies arise from divergent assay conditions (e.g., pH, co-solvents) and enzyme isoforms. Resolve via:

  • Isoform-specific assays : Use recombinant enzymes (e.g., CYP3A4 vs. CYP2C9) under standardized buffers.
  • Molecular docking : AutoDock Vina simulations identify binding pose variations due to cyclopropyl ring puckering.
  • Kinetic isotope effects (KIE) : Deuterated cyclopropyl analogs differentiate rate-limiting steps (e.g., C-H vs. S-O bond cleavage) .

Q. How do centrifugal distortion effects complicate the microwave spectral analysis of cyclopropyl sulfamates?

High centrifugal forces in cyclopropyl systems perturb rotational constants, leading to deviations from rigid-rotor models. Advanced analysis employs Watson’s Hamiltonian with quartic distortion terms (ΔJ, ΔJK) to fit observed transitions. For cyclopropyl isocyanate, this revealed unexpected conformational flexibility, challenging prior assumptions of a static cis configuration .

Q. What strategies enhance the blood-brain barrier (BBB) permeability of this compound-based neurotherapeutics?

  • LogP optimization : Target logP = 1–3 via substituent modulation (e.g., -CF₃ increases lipophilicity).
  • P-glycoprotein evasion : Introduce bulky N-alkyl groups (e.g., -CH₂cyclopropyl) to reduce efflux transporter affinity.
  • In situ perfusion assays : Quantify BBB penetration using rodent models with LC-MS/MS detection .

Methodological Tables

Technique Application Key Parameters Reference
HPLC-UVPurity assessmentColumn: C18; Flow rate: 1 mL/min
DFT (B3LYP/6-311+G(d,p))Electronic structure predictionSolvent: PCM (THF); Convergence: 10⁻⁶ eV
Microwave spectroscopyRotational dynamics and conformer analysisFrequency range: 8–40 GHz
LC-MS/MS microsomal assayMetabolic stability quantificationIncubation: 37°C, NADPH regeneration system

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